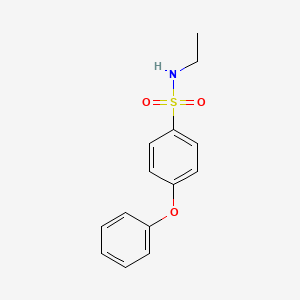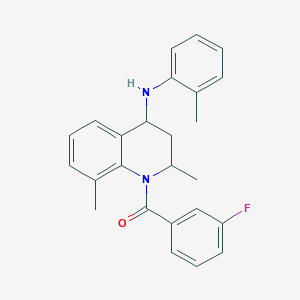
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine, also known as MDA-19, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. MDA-19 is a selective agonist for the cannabinoid receptor subtype CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation and pain. In
Wirkmechanismus
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine is a selective agonist for the CB2 receptor subtype, which is primarily expressed in immune cells. CB2 receptors are G protein-coupled receptors that are coupled to the Gi/o signaling pathway. Activation of CB2 receptors leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the inhibition of various intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. The net effect of CB2 receptor activation is the inhibition of pro-inflammatory cytokine production and the promotion of cell survival.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. In addition to its anti-inflammatory and anti-tumor effects, 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have analgesic effects in animal models of pain. CB2 receptor activation has been implicated in the modulation of pain perception, and 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. CB2 receptor activation has been shown to reduce neuroinflammation and oxidative stress, which are key pathological features of these diseases. 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has several advantages and limitations for lab experiments. One advantage is its high selectivity for the CB2 receptor subtype, which allows for the specific activation of this receptor without affecting other receptors. This allows for the investigation of the specific effects of CB2 receptor activation on various physiological processes.
One limitation is the potential for off-target effects. While 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine is highly selective for the CB2 receptor subtype, it is possible that it may interact with other receptors or signaling pathways. This could lead to unwanted effects and make it difficult to interpret the results of experiments.
Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine. While some studies have investigated the effects of 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine in animal models, there is limited information on its absorption, distribution, metabolism, and excretion in humans. This makes it difficult to determine the optimal dosage and administration route for potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine. One area of research is the development of more selective and potent CB2 receptor agonists. While 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine is highly selective for the CB2 receptor subtype, it has relatively low potency compared to other synthetic cannabinoids. Developing more potent CB2 receptor agonists could lead to more effective treatments for various inflammatory and autoimmune diseases.
Another area of research is the investigation of the potential therapeutic applications of 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine in humans. While some studies have investigated the effects of 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine in animal models, there is limited information on its safety and efficacy in humans. Conducting clinical trials to investigate the potential therapeutic applications of 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine could lead to the development of new treatments for various diseases.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine is a selective agonist for the CB2 receptor subtype, which is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation and pain. 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have anti-inflammatory, anti-tumor, analgesic, and neuroprotective effects in animal models. While 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has several advantages for lab experiments, there are also limitations and future directions for research. Developing more potent and selective CB2 receptor agonists and conducting clinical trials to investigate the potential therapeutic applications of 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine could lead to the development of new treatments for various diseases.
Synthesemethoden
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine was first synthesized by researchers at the University of Connecticut in 2006. The synthesis involves the reaction of 1-(4-chlorophenyl)piperazine with 5-methoxy-2,4-dinitrobenzaldehyde in the presence of sodium borohydride as a reducing agent. The resulting product is then purified by column chromatography to obtain 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine in high purity.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been the subject of numerous studies in recent years due to its potential therapeutic applications. One of the main areas of research has been in the treatment of various inflammatory and autoimmune diseases. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to have anti-inflammatory effects. 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have potent anti-inflammatory effects in animal models of multiple sclerosis, rheumatoid arthritis, and colitis.
Another area of research has been in the treatment of cancer. CB2 receptors are also expressed in cancer cells, and their activation has been shown to have anti-tumor effects. 1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O5/c1-27-17-11-14(15(21(23)24)10-16(17)22(25)26)20-8-6-19(7-9-20)13-4-2-12(18)3-5-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVJXNBIFXRIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)

![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)


![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)

![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)